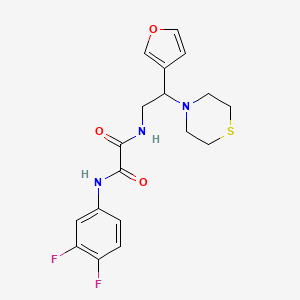
3-(7-氯-4-氧代-2-硫代亚甲基-1H-喹唑啉-3-基)苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid is a chemical compound with the molecular formula C15H9ClN2O3S and a molecular weight of 332.76. It is a derivative of quinazoline, a class of compounds that have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of similar quinazoline derivatives involves the reaction of primary aromatic amines with 4-oxo compounds. For example, 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4 (3H)-one/thione derivatives and 1- (7-chloro-4-oxo/-2-phenylquinazoline-3 (4H-yl)) substituted urea derivatives were synthesized and characterized by infrared (IR), H1nuclear magnetic resonance (NMR) and mass spectra (m/z) and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound is based on the quinazoline skeleton, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring.Chemical Reactions Analysis
In the synthesis of similar compounds, the quinazoline derivatives reacted with various amines, heterocyclic amines, and diamines under different conditions . Additionally, the compound reacted with both sodium azide and active methylene compounds .科学研究应用
Antitumor Activity
Quinazoline derivatives, including “3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid”, have been studied for their potential antitumor activity . In particular, 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4 (3H)-one/thione derivatives and 1- (7-chloro-4-oxo/-2-phenylquinazoline-3 (4H-yl)) substituted urea derivatives have shown significant antitumor activity . These compounds have been found to be biologically active and may be useful as potential resources for the discovery of anti-tumor compounds .
Antimicrobial Activity
Quinazolinone derivatives, including “3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid”, have been tested for their antimicrobial activity against both Gram-negative and Gram-positive bacteria . Among the prepared products, 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one (3a) was found to exhibit potent in vitro anti-microbial activity against Staphylococcus aureus .
Anti-inflammatory Activity
Quinazoline and quinazolinone derivatives have been found to exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticonvulsant Activity
Quinazolinones have also been studied for their anticonvulsant activity . This suggests that they could potentially be used in the treatment of epilepsy and other seizure disorders .
Antipsychotic Activity
Quinazoline derivatives have been found to exhibit antipsychotic activity . This suggests that they could potentially be used in the treatment of psychiatric disorders .
Antifungal Activity
Quinazolinone derivatives have been found to exhibit antifungal activity . This suggests that they could potentially be used in the treatment of fungal infections .
Anti-Parkinsonism Activity
Quinazoline derivatives have been found to exhibit anti-Parkinsonism activity . This suggests that they could potentially be used in the treatment of Parkinson’s disease .
Antimalarial Activity
Quinazoline derivatives have been found to exhibit antimalarial activity . This suggests that they could potentially be used in the treatment of malaria .
作用机制
未来方向
Quinazoline derivatives, including this compound, have shown significant potential in pharmaceutical applications, particularly as anticancer agents . Future research could focus on further exploring the biological activities of this compound and its potential therapeutic applications. It may also be beneficial to investigate the compound’s toxicity and side effects to ensure its safety for potential use in humans.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid involves the condensation of 7-chloro-4-oxo-2-sulfanylidene-1H-quinazoline with 3-carboxybenzaldehyde, followed by oxidation of the resulting intermediate to yield the final product.", "Starting Materials": [ "7-chloro-4-oxo-2-sulfanylidene-1H-quinazoline", "3-carboxybenzaldehyde", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 7-chloro-4-oxo-2-sulfanylidene-1H-quinazoline with 3-carboxybenzaldehyde in the presence of acetic anhydride and sodium acetate to yield the intermediate product.", "Step 2: Purification of the intermediate product by recrystallization from ethanol.", "Step 3: Oxidation of the purified intermediate product with a mixture of hydrochloric acid and sodium chlorate to yield the final product.", "Step 4: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with ethyl acetate.", "Step 5: Purification of the product by recrystallization from ethanol and drying under vacuum." ] } | |
CAS 编号 |
361149-95-3 |
分子式 |
C15H9ClN2O3S |
分子量 |
332.76 |
IUPAC 名称 |
3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid |
InChI |
InChI=1S/C15H9ClN2O3S/c16-9-4-5-11-12(7-9)17-15(22)18(13(11)19)10-3-1-2-8(6-10)14(20)21/h1-7H,(H,17,22)(H,20,21) |
InChI 键 |
GVYVEEDQVHWPJD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)C(=O)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B3018044.png)
![5-[(4-Ethylphenyl)sulfonyl]-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B3018045.png)
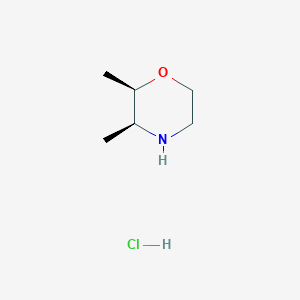
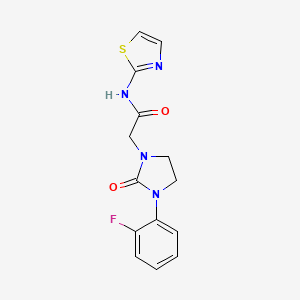
![2-(2-(benzylamino)-2-oxoethyl)-N-cyclohexyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3018053.png)
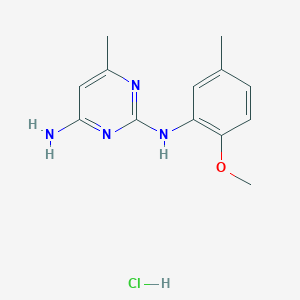


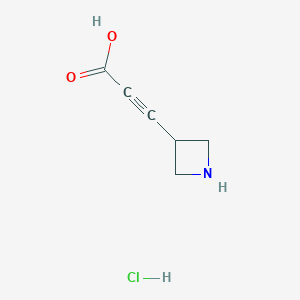
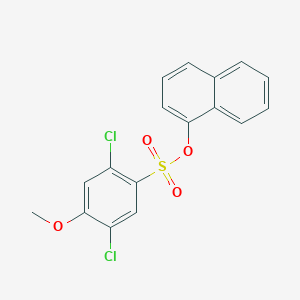
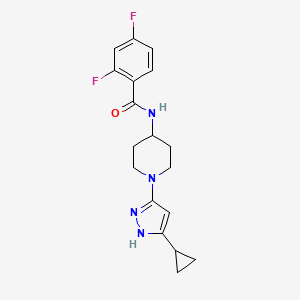
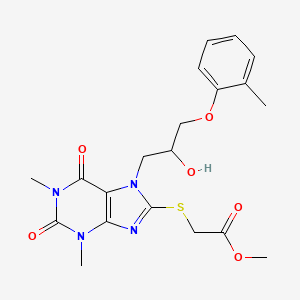
![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime](/img/structure/B3018065.png)
